

Technical Guide: Physicochemical Properties of 18:1 Monomethyl PE

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Compound of Interest

Compound Name: 18:1 Monomethyl PE

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An In-depth Analysis of its Physical State and Solubility for Researchers and Drug Development Professionals

Abstract

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-methyl (**18:1 Monomethyl PE**) is a key intermediate in phospholipid metabolism, particularly in the biosynthesis of phosphatidylcholine. Its physical and solubility characteristics are critical for its application in research and as an excipient in drug delivery systems. This technical guide provides a comprehensive overview of the known physical state and solubility parameters of **18:1 Monomethyl PE**, details relevant experimental protocols for characterization, and illustrates its primary metabolic pathway.

Core Physical and Chemical Properties

18:1 Monomethyl PE is a glycerophospholipid characterized by the presence of two oleic acid (18:1) chains esterified to the glycerol backbone and a single methyl group on the ethanolamine headgroup.

Property	Value	Source
Synonyms	1,2-di-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine-N-methyl, N-Methyl-1,2-dioleoyl-sn-glycero-3-phosphoethanolamine	[1]
Molecular Formula	C42H80NO8P	[1]
Molecular Weight	758.06 g/mol	
Physical State	White solid powder	[1]
Storage Temperature	-20°C	

Solubility Profile

The solubility of **18:1 Monomethyl PE** is a critical parameter for its handling and application. While extensive experimental data for a wide range of solvents is not readily available in the literature, its solubility can be inferred from its structural analogs and predictive models.

Solvent	Solubility	Method	Source
Water	3.3 x 10 ⁻⁵ g/L (Predicted for a similar MMPE)	ALOGPS	
Chloroform	3.3 mg/mL (for 1,2-Dioleoyl-sn-glycero-3-PE)	Experimental	
Methanol	Soluble (for 1,2-Dioleoyl-sn-glycero-3-PE)	Experimental	
DMSO	Soluble (for 1,2-Dioleoyl-sn-glycero-3-PE)	Experimental	

Note: The solubility data for Chloroform, Methanol, and DMSO are for the closely related compound 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) and serve as a strong indicator for the expected solubility of **18:1 Monomethyl PE**.

Experimental Protocols

Determination of Lipid Solubility (Equilibrium Solubility Method)

This protocol is a generalized method for determining the saturation solubility of a lipid such as **18:1 Monomethyl PE** in a liquid solvent.

Objective: To determine the maximum concentration of **18:1 Monomethyl PE** that can be dissolved in a given solvent at a specific temperature.

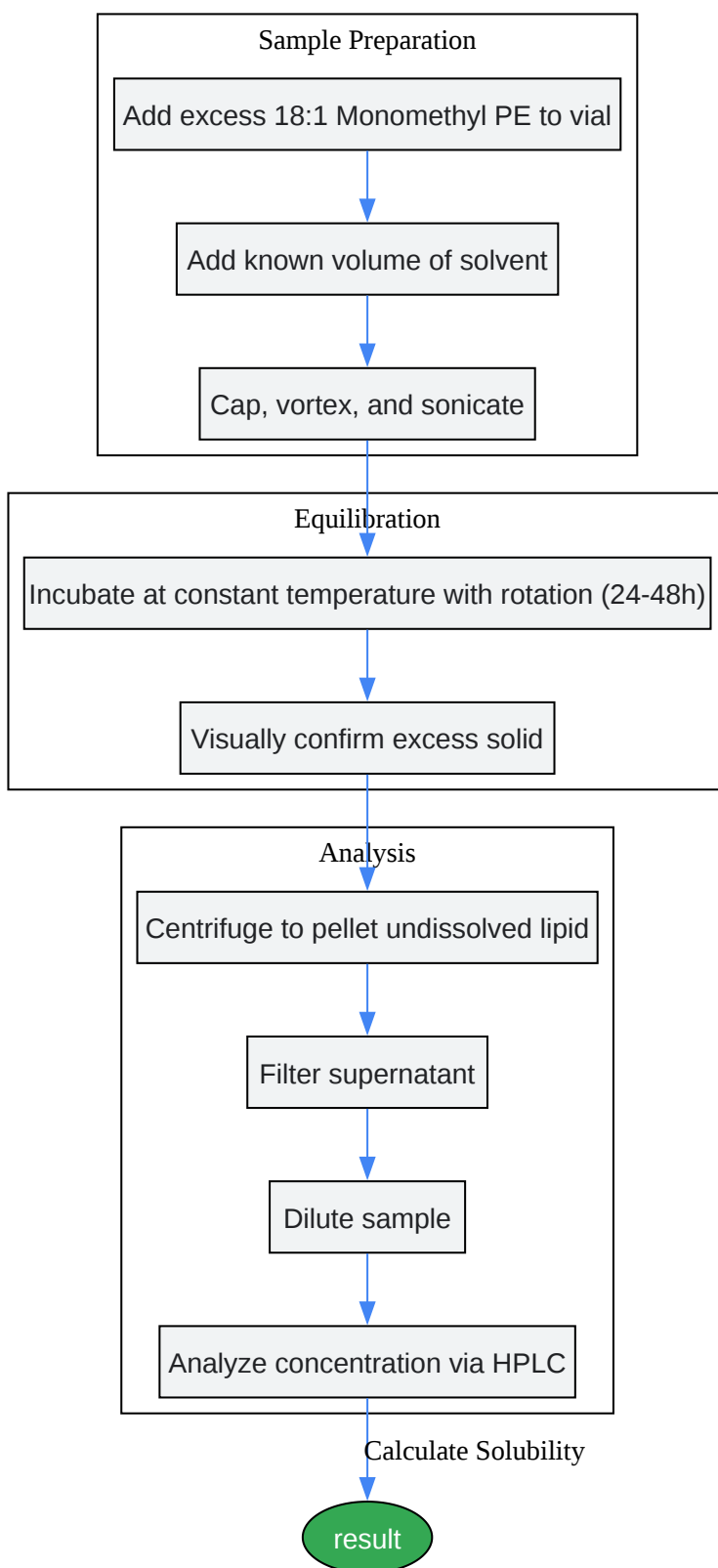
Materials:

- **18:1 Monomethyl PE**
- Selected solvent (e.g., chloroform, methanol, ethanol)
- Glass vials with PTFE-lined caps
- Analytical balance
- Vortex mixer
- Sonicator
- Thermostatically controlled rotator or shaker
- Centrifuge
- Syringe filters (e.g., 0.22 μm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD or CAD)

Procedure:

- Add an excess amount of **18:1 Monomethyl PE** to a pre-weighed glass vial. The excess is crucial to ensure that saturation is reached.
- Add a known volume (e.g., 1 mL) of the selected solvent to the vial.
- Tightly cap the vial and briefly vortex and sonicate the mixture to facilitate the dispersion of the lipid.
- Place the vial in a rotator or shaker set to a constant temperature (e.g., 25°C or 40°C) to allow the mixture to equilibrate. Equilibration time can vary and may take 24-48 hours.
- After equilibration, visually inspect the vial to ensure that excess solid lipid is still present.
- Centrifuge the vial at a high speed to pellet the undissolved lipid.
- Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.
- Dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.
- Analyze the concentration of **18:1 Monomethyl PE** in the diluted sample using a validated HPLC method.
- Calculate the original concentration in the saturated solution to determine the solubility.

Workflow for Solubility Determination



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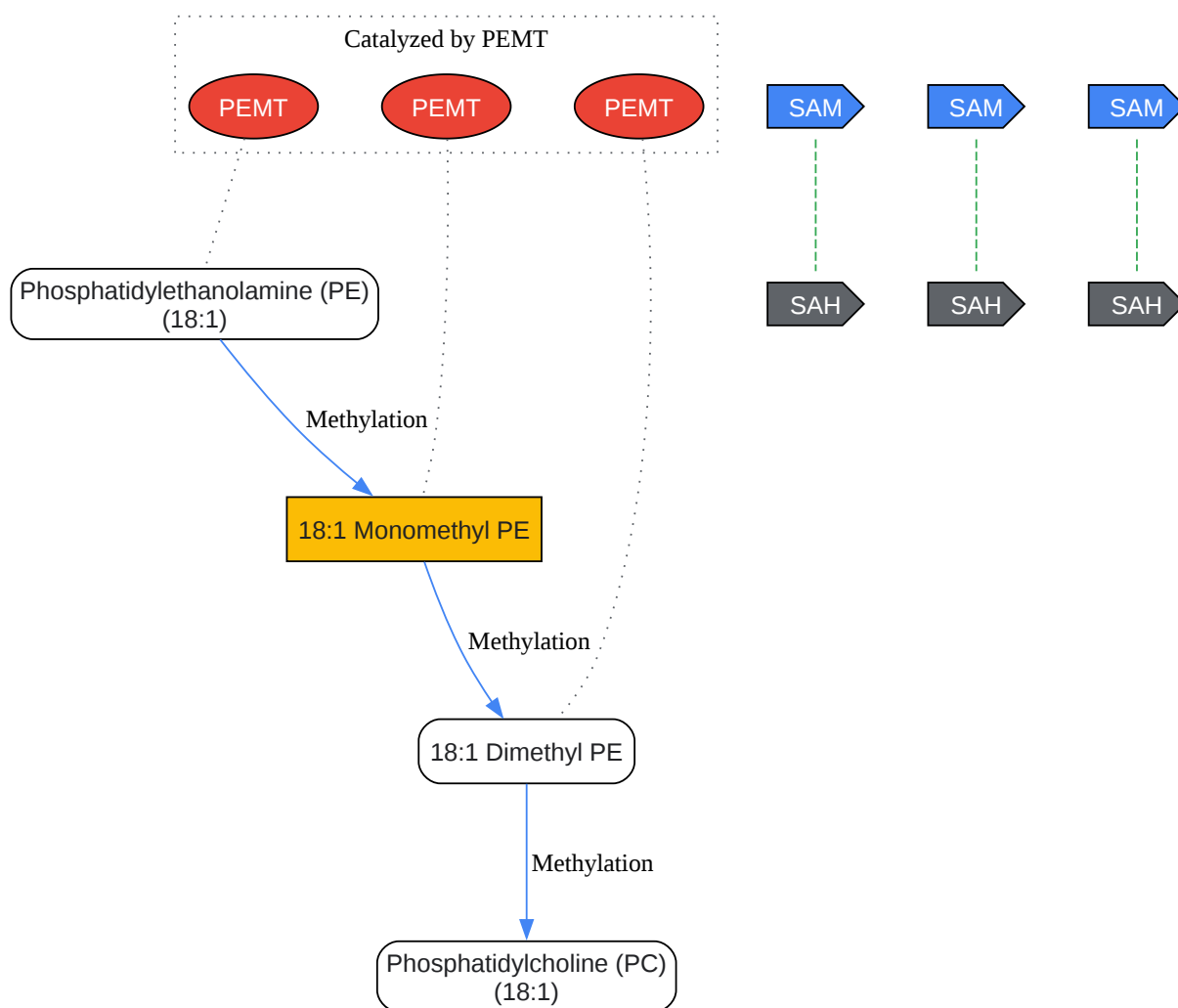
Caption: Experimental workflow for determining lipid solubility.

Biological Significance and Signaling Pathway

18:1 Monomethyl PE is a crucial intermediate in the hepatic pathway for the synthesis of phosphatidylcholine (PC) from phosphatidylethanolamine (PE). This conversion is particularly important when dietary choline is limited. The pathway involves the sequential methylation of the ethanolamine headgroup of PE, with S-adenosyl methionine (SAM) serving as the methyl donor.

The enzyme phosphatidylethanolamine N-methyltransferase (PEMT) catalyzes all three methylation steps. **18:1 Monomethyl PE** is the product of the first methylation step.

Phosphatidylcholine Biosynthesis Pathway



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Caption: Biosynthesis of PC from PE via sequential methylation.

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References

- 1. [avantiresearch.com](https://www.avantiresearch.com) [[avantiresearch.com](https://www.avantiresearch.com)]
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